1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone
Description
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyridine ring substituted with bromo and methyl groups at positions 5 and 6, respectively, linked to a 2-pyrrolidinone moiety. The pyrrolidinone group introduces a lactam structure, which enhances hydrogen-bonding capacity and influences electronic properties through its electron-withdrawing nature .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c1-7-8(11)4-5-9(12-7)13-6-2-3-10(13)14/h4-5H,2-3,6H2,1H3 |
InChI Key |
WRABAPCFTUAXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-methylpyridine with a suitable pyrrolidinone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridyl ring or the pyrrolidinone moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone with analogous compounds:
*Estimated based on analogs in .
Key Observations:
- Lipophilicity (LogP): The target compound’s estimated XLogP3 (~2.5) is higher than 5-Bromo-1-methylpyridin-2(1H)-one (1.2), likely due to the pyrrolidinone and methyl groups enhancing hydrophobic interactions.
- Hydrogen-Bonding Capacity: The pyrrolidinone moiety increases hydrogen-bond acceptors (3 vs.
- Topological Polar Surface Area (TPSA): A TPSA of 30 Ų suggests moderate membrane permeability, balancing hydrophilic and lipophilic traits .
Anticancer Potential
2-Pyrrolidinone derivatives bearing substituted pyridines, such as those in , demonstrate anticancer activity via mechanisms like apoptosis induction. The bromine atom in the target compound may enhance DNA intercalation or alkylation, similar to brominated pyridines in .
Anticonvulsant Activity
1-Acyl-2-pyrrolidinone derivatives (e.g., 1-(2-propylpentanoyl)-2-pyrrolidinone) act as prodrugs that release GABA and valproic acid, suggesting the target compound’s pyrrolidinone group could enable similar enzymatic hydrolysis .
Toxicity and Hazard Profiles
Compounds like 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine are classified as irritants , while halogenated pyridines (e.g., 5-Bromo-6-chloro analogs in ) may pose toxicity risks due to reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
